molecular formula C17H22N2O2 B2789424 N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide CAS No. 851402-94-3

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide

Cat. No. B2789424
CAS RN: 851402-94-3
M. Wt: 286.375
InChI Key: FBYHHMOVXZZCKZ-UHFFFAOYSA-N
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Description

“N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide” is a chemical compound with a complex structure. It is related to the class of compounds known as 4-hydroxy-2-quinolones, which are valuable in drug research and development . This class of compounds has been the subject of many publications due to their interesting pharmaceutical and biological activities .

Scientific Research Applications

Antimicrobial Properties

4-hydroxy-2-quinolones exhibit antimicrobial activity against various pathogens. Researchers have explored their potential as antibacterial and antifungal agents. These compounds may interfere with microbial DNA replication or other essential cellular processes, making them promising candidates for drug development .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Some 4-hydroxy-2-quinolones have demonstrated anti-inflammatory properties by modulating immune responses. These compounds could be investigated further for their potential in treating inflammatory conditions .

Anticancer Activity

Certain 4-hydroxy-2-quinolones exhibit cytotoxic effects against cancer cells. Researchers have studied their mechanisms of action and explored their potential as chemotherapeutic agents. These compounds may interfere with cancer cell growth, survival, or metastasis .

Metal Chelation

4-hydroxy-2-quinolones can form stable complexes with metal ions. Their metal-chelating properties have implications in various fields, including environmental remediation, catalysis, and drug design. These complexes may be used to selectively bind and remove toxic metals from contaminated environments .

Photophysical Applications

Some 4-hydroxy-2-quinolones exhibit interesting photophysical properties, such as fluorescence. Researchers have explored their use as fluorescent probes for biological imaging, sensing, and tracking cellular processes. These compounds could find applications in diagnostics and research .

Heterocycle Synthesis

4-hydroxy-2-quinolones serve as building blocks for synthesizing larger heterocyclic compounds. Their unique structure allows for diverse transformations, leading to the formation of four- to seven-membered heterocycles. These derivatives may have novel biological activities and applications .

properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-10(2)16(20)18-6-5-13-9-14-7-11(3)12(4)8-15(14)19-17(13)21/h7-10H,5-6H2,1-4H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYHHMOVXZZCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide

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